N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
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Description
Scientific Research Applications
Synthesis and Anticancer Activity N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide and its derivatives have been explored for their potential in medical applications, particularly in the field of oncology. A study highlighted the synthesis of novel pyrazolopyrimidines derivatives which were evaluated for anticancer and anti-5-lipoxygenase activities, suggesting the potential of such compounds in cancer treatment and inflammation management. The compounds showcased cytotoxic effects on certain cancer cell lines, indicating their promise as anticancer agents (Rahmouni et al., 2016).
Antibacterial Applications The compound and its related structures have also been investigated for their antibacterial properties. For instance, a study synthesized pyrazolopyridine derivatives and tested them against different bacterial strains. The results showed moderate to good antibacterial activity, particularly for compounds with the carboxamide group at the 5-position against certain Gram-negative and Gram-positive bacteria, highlighting the potential use of these compounds in combating bacterial infections (Panda et al., 2011).
Environmental Applications Apart from medical applications, compounds related to this compound have been utilized in environmental contexts as well. For example, N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide was synthesized and used to create a novel magnetic nanoadsorbent. This nanoadsorbent demonstrated high efficiency in removing harmful metal ions (Zn2+ and Cd2+) from industrial wastes, showcasing the compound's potential in environmental remediation and pollution control (Zargoosh et al., 2015).
Properties
IUPAC Name |
N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-23-11-14(10-22-23)15-7-6-13(8-20-15)9-21-19(24)18-12-25-16-4-2-3-5-17(16)26-18/h2-8,10-11,18H,9,12H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPYCFMSVDJEDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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